

# Application Notes and Protocols for cGAMP Disodium as a Vaccine Adjuvant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cGAMP disodium*

Cat. No.: *B15286694*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising vaccine adjuvant to enhance immune responses.[\[1\]](#)[\[2\]](#) cGAMP, a cyclic dinucleotide, acts as a second messenger that triggers the production of type I interferons and other pro-inflammatory cytokines, thereby promoting both humoral and cellular immunity against a wide range of antigens.[\[3\]](#)[\[4\]](#) These application notes provide detailed protocols for the preparation and use of **cGAMP disodium** as a vaccine adjuvant in preclinical research settings.

### Mechanism of Action: The cGAS-STING Pathway

The adjuvant activity of cGAMP is mediated through the activation of the cGAS-STING signaling pathway.[\[5\]](#) Cytosolic DNA, a danger signal associated with viral infections or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).[\[5\]](#) Upon binding to DNA, cGAS synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum.[\[5\]](#)[\[6\]](#) This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus.[\[6\]](#) In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[\[6\]](#)[\[7\]](#) Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives

the transcription of genes encoding type I interferons (e.g., IFN- $\alpha$  and IFN- $\beta$ ) and other inflammatory cytokines.<sup>[5][6]</sup> This cascade of events creates a pro-inflammatory environment that enhances antigen presentation and promotes the activation and differentiation of T and B lymphocytes, leading to a more robust and durable antigen-specific immune response.<sup>[1][8]</sup>

## cGAMP-STING Signaling Pathway



[Click to download full resolution via product page](#)

Caption: The cGAMP-STING signaling pathway.

# Experimental Protocols

## 1. Preparation of cGAMP Disodium Stock Solution

This protocol describes the preparation of a stock solution of **cGAMP disodium** for use as a vaccine adjuvant.

- Materials:

- Lyophilized **cGAMP disodium** salt[3][9]
- Sterile, endotoxin-free physiological water or PBS[3][9]
- Sterile microcentrifuge tubes

- Procedure:

- Bring the lyophilized **cGAMP disodium** to room temperature.
- Briefly centrifuge the vial to ensure the powder is at the bottom.
- Aseptically add the required volume of sterile, endotoxin-free physiological water to achieve a desired stock concentration (e.g., 1 mg/mL).[3][9]
- Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.[3][9]

## 2. In Vivo Mouse Immunization with cGAMP Adjuvant

This protocol outlines a general procedure for immunizing mice with a model antigen (e.g., Ovalbumin) and **cGAMP disodium** as an adjuvant.

- Materials:

- cGAMP disodium** stock solution (see Protocol 1)

- Antigen solution (e.g., Ovalbumin in sterile PBS)
- Sterile PBS
- 8-10 week old mice (e.g., C57BL/6)[\[1\]](#)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Procedure:
  - On the day of immunization, thaw an aliquot of the cGAMP stock solution and the antigen solution.
  - Prepare the immunization mixture by combining the antigen solution and the cGAMP solution in a sterile tube. The final volume and concentrations should be calculated based on the desired dosage per mouse. A typical dose of cGAMP ranges from 5 to 50 µg per mouse.[\[3\]](#) For example, for a 200 µL injection volume containing 100 µg of Ovalbumin and 20 µg of cGAMP, mix the appropriate volumes of stock solutions and bring the final volume to 200 µL with sterile PBS.
  - Gently mix the solution by pipetting.
  - Administer the immunization mixture to the mice via the desired route (e.g., intramuscular, subcutaneous, or intraperitoneal).[\[1\]](#)[\[2\]](#) For intramuscular injection, a volume of 50 µL per posterior thigh muscle is common. For subcutaneous injection, a volume of 100-200 µL can be injected at the base of the tail or on the back.[\[6\]](#)[\[10\]](#)
  - Follow a prime-boost immunization schedule. A common schedule involves a primary immunization on day 0 followed by a booster immunization on day 10 or 14 with the same formulation.[\[1\]](#)
  - Monitor the mice for any adverse reactions.
  - Collect blood samples or tissues at desired time points for immunological analysis (e.g., 7-14 days after the final immunization).[\[6\]](#)

**In Vivo Immunization Workflow**[Click to download full resolution via product page](#)

Caption: A typical workflow for in vivo mouse immunization.

### 3. Quantification of Antigen-Specific Antibodies by ELISA

This protocol describes an indirect ELISA to measure the titers of antigen-specific antibodies in the serum of immunized mice.

- Materials:

- 96-well ELISA plates
- Antigen for coating (e.g., Ovalbumin)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Serum samples from immunized and control mice
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

- Procedure:

- Dilute the antigen to a final concentration of 2-10 µg/mL in coating buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate.
- Incubate the plate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Include a negative control (serum from unimmunized mice).

- Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
- Add 50 µL of stop solution to each well to stop the reaction.
- Read the absorbance at 450 nm using a microplate reader.

#### 4. Analysis of Antigen-Specific T Cell Responses by ELISpot

This protocol details the use of an ELISpot assay to enumerate antigen-specific cytokine-producing cells (e.g., IFN- $\gamma$ ) from the spleens of immunized mice.

- Materials:

- 96-well PVDF membrane ELISpot plates
- Capture antibody (e.g., anti-mouse IFN- $\gamma$ )
- Sterile PBS
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Splenocytes isolated from immunized and control mice
- Antigenic peptide or protein for stimulation
- Biotinylated detection antibody (e.g., anti-mouse IFN- $\gamma$ -biotin)

- Streptavidin-HRP
- AEC substrate solution
- ELISpot plate reader
- Procedure:
  - Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash three times with sterile PBS.
  - Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.
  - Wash the plate three times with sterile PBS and block with blocking solution for 2 hours at 37°C.
  - Prepare a single-cell suspension of splenocytes.
  - Add  $2 \times 10^5$  to  $5 \times 10^5$  splenocytes per well.
  - Stimulate the cells with the specific antigen (e.g., peptide at 10  $\mu\text{g/mL}$ ) or a positive control (e.g., Concanavalin A). Include a negative control (medium only).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - Wash the plate six times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.
  - Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.
  - Wash the plate six times with wash buffer.
  - Add streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
  - Wash the plate six times with wash buffer.
  - Add the AEC substrate solution and incubate until spots develop (typically 15-30 minutes).

- Stop the reaction by washing with deionized water.
- Allow the plate to dry completely before counting the spots using an ELISpot reader.

## Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Antigen-Specific Antibody Titers (ELISA)

| Group                        | IgG Titer<br>(Geometric Mean $\pm$ SEM) | IgG1 Titer<br>(Geometric Mean $\pm$ SEM) | IgG2a Titer<br>(Geometric Mean $\pm$ SEM) |
|------------------------------|-----------------------------------------|------------------------------------------|-------------------------------------------|
| Antigen Only                 |                                         |                                          |                                           |
| Antigen + cGAMP (10 $\mu$ g) |                                         |                                          |                                           |
| Antigen + cGAMP (50 $\mu$ g) |                                         |                                          |                                           |
| Vehicle Control              |                                         |                                          |                                           |

Table 2: Antigen-Specific IFN- $\gamma$  Producing Cells (ELISpot)

| Group                        | Spot Forming Units (SFU) per $10^6$ Splenocytes (Mean $\pm$ SEM) |
|------------------------------|------------------------------------------------------------------|
| Antigen Only                 |                                                                  |
| Antigen + cGAMP (10 $\mu$ g) |                                                                  |
| Antigen + cGAMP (50 $\mu$ g) |                                                                  |
| Unstimulated Control         |                                                                  |

## Advanced Protocols: cGAMP Formulation

## 1. Formulation of cGAMP with Liposomes

Encapsulating cGAMP in liposomes can enhance its delivery to antigen-presenting cells.[\[11\]](#)

- Materials:

- Lipids (e.g., DOTAP, cholesterol, DSPE-PEG2000)
- **cGAMP disodium**
- Chloroform
- Sterile buffer (e.g., PBS)
- Rotary evaporator
- Extruder with polycarbonate membranes

- Procedure:

- Dissolve the lipids in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator to form a thin lipid film.
- Hydrate the lipid film with a solution of cGAMP in sterile buffer by vortexing. This will form multilamellar vesicles.
- To create unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
- Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.
- Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

## 2. Incorporation of cGAMP into Virus-Like Particles (VLPs)

cGAMP can be incorporated into VLPs during their production to create a vaccine platform with a built-in adjuvant.[\[12\]](#)[\[13\]](#)

- Materials:
  - HEK293T cells
  - Plasmids encoding viral structural proteins (e.g., HIV-1 Gag) and an envelope protein (e.g., VSV-G)[12]
  - Plasmid encoding cGAS[12]
  - Transfection reagent
  - Cell culture medium and supplements
- Procedure:
  - Co-transfect HEK293T cells with plasmids encoding the VLP components and cGAS. The overexpression of cGAS will lead to the production of cGAMP, which is then incorporated into the budding VLPs.[12]
  - As a control, produce "empty" VLPs by co-transfected with a plasmid encoding a catalytically inactive cGAS.[12]
  - Harvest the cell culture supernatant containing the VLPs 48-72 hours post-transfection.
  - Purify the VLPs from the supernatant by ultracentrifugation through a sucrose cushion.
  - Quantify the amount of cGAMP incorporated into the VLPs using a cGAMP-specific ELISA or a bioassay.[12]
  - The resulting cGAMP-loaded VLPs can be used for immunization.

## cGAMP Formulation Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Immunization protocol. EuroMAbNet [euromabnet.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. *Frontiers* | Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models [frontiersin.org]
- 5. *researchgate.net* [researchgate.net]
- 6. *Hooke - Protocols* - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 7. *ELISA Assays: Indirect, Sandwich, and Competitive* [moodle2.units.it]
- 8. *sigmaaldrich.com* [sigmaaldrich.com]
- 9. *creative-diagnostics.com* [creative-diagnostics.com]
- 10. *search.cosmobio.co.jp* [search.cosmobio.co.jp]
- 11. *Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC* [pmc.ncbi.nlm.nih.gov]
- 12. *Inclusion of cGAMP within virus-like particle vaccines enhances their immunogenicity - PMC* [pmc.ncbi.nlm.nih.gov]
- 13. *Inclusion of cGAMP within virus-like particle vaccines enhances their immunogenicity - PubMed* [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for cGAMP Disodium as a Vaccine Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15286694#cgamp-disodium-as-a-vaccine-adjuvant-to-enhance-immune-response\]](https://www.benchchem.com/product/b15286694#cgamp-disodium-as-a-vaccine-adjuvant-to-enhance-immune-response)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)